But-3-yn-1-amine
Overview
Description
But-3-yn-1-amine, also known as 1-Amino-3-butyne, is a chemical compound with the molecular formula C4H7N . It is a colorless liquid that acquires a yellow color upon storage in air . It has a fishy, ammonia-like odor common to amines .
Synthesis Analysis
But-3-yn-1-amine can be synthesized from methanesulphonic acid but-3-ynyl ester. The ester is diluted in ethanol and an aqueous solution of ammonia at 32% is added. The mixture is heated at 50°C for 3 hours. After cooling to room temperature, Boc2O dissolved in acetonitrile is added and the mixture is stirred for 72 hours .Molecular Structure Analysis
The molecular structure of But-3-yn-1-amine consists of a butyne (a four-carbon alkyne) with an amine group attached to one end .Chemical Reactions Analysis
But-3-yn-1-amine can be used in the Buchwald–Hartwig amination reaction of 1,2,3,4-tetrahydroacridine trifluoromethanesulfonate derivatives . It can also be used as a reagent to synthesize dialkynylamides from diacids .Physical And Chemical Properties Analysis
But-3-yn-1-amine has a molecular weight of 69.11 g/mol . It has a boiling point of 105°C and a density of 0.844 g/mL at 25°C . The compound is a clear, faint yellow liquid at room temperature .Scientific Research Applications
CO2 Capture and Sequestration
But-3-yn-1-amine plays a role in the development of new ionic liquids for CO2 capture. A study demonstrated the synthesis of an ionic liquid incorporating a cation with an appended amine group, derived from 1-butyl imidazole and 3-bromopropylamine hydrobromide. This ionic liquid effectively sequesters CO2 as a carbamate salt and can be recycled, showcasing its efficiency and environmental friendliness in comparison to commercial amine sequestering reagents (Bates, Mayton, Ntai, & Davis, 2002).
Atmospheric Chemistry
In atmospheric chemistry, but-3-yn-1-amine-related compounds are significant. A research involving the oxidation of various primary aliphatic amines, including butylamine, with NO3 radicals showed substantial aerosol formation. These findings have implications for understanding air quality and particle formation in rural communities with elevated nighttime particulate matter loadings (Malloy, Qi, Warren, Cocker, Erupe, & Silva, 2008).
Asymmetric Synthesis
But-3-yn-1-amine is used in the asymmetric synthesis of amines. Research highlighted the use of N-tert-Butanesulfinyl aldimines and ketimines as versatile intermediates for synthesizing a variety of enantioenriched amines. This methodology is efficient for producing amino acids, amino alcohols, and trifluoromethyl amines, demonstrating its versatility and importance in organic synthesis (Ellman, Owens, & Tang, 2002).
Materials Chemistry
In materials chemistry, amines, including derivatives of but-3-yn-1-amine, are key intermediates. Their nucleophilic characteristics make them essential for synthesizing materials like polyamides and polyureas. Research has focused on the synthesis of biobased primary and secondary amines, discussing their use as building blocks for material chemistry and highlighting their role in creating biobased polymers (Froidevaux, Negrell, Caillol, Pascault, & Boutevin, 2016).
Catalytic Activity in Transesterification
But-3-yn-1-amine derivatives have been studied for their catalytic activity in transesterification, an important reaction in biodiesel production. Functionalization of zeolite Y with different amine structures enhanced the catalyst's lifetime and efficiency. This research is significant for developing more sustainable and efficient catalysts for biofuel production (Samerjit, Kongparakul, Reubroycharoen, Guan, & Samart, 2016).
Safety And Hazards
properties
IUPAC Name |
but-3-yn-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N/c1-2-3-4-5/h1H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBPYGDBXQXSCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80903782 | |
Record name | NoName_4529 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80903782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
But-3-yn-1-amine | |
CAS RN |
14044-63-4 | |
Record name | but-3-yn-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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